molecular formula C9H9NS B14589277 3-Methyl-1H-indole-2-thiol CAS No. 61238-33-3

3-Methyl-1H-indole-2-thiol

Cat. No.: B14589277
CAS No.: 61238-33-3
M. Wt: 163.24 g/mol
InChI Key: XOYIEISLCXIHPS-UHFFFAOYSA-N
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Description

3-Methyl-1H-indole-2-thiol is a sulfur-containing heterocyclic compound derived from indole. Indole derivatives are known for their significant biological and pharmacological activities. The presence of a thiol group in the 2-position of the indole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods: Industrial production of 3-Methyl-1H-indole-2-thiol may involve large-scale Fischer indole synthesis followed by thiolation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents used in the process are chosen to minimize environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1H-indole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methyl-1H-indole-2-thiol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1H-indole-2-thiol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1H-indole-2-thiol is unique due to the presence of both a methyl and a thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

61238-33-3

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

3-methyl-1H-indole-2-thiol

InChI

InChI=1S/C9H9NS/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-5,10-11H,1H3

InChI Key

XOYIEISLCXIHPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=CC=CC=C12)S

Origin of Product

United States

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